Oxcarbazepine D-Glucuronide is a significant metabolite of oxcarbazepine, an anticonvulsant medication primarily used to treat partial-onset seizures in epilepsy. Oxcarbazepine is a structural derivative of carbamazepine and is known for its efficacy in reducing seizure frequency while having a lower propensity for drug-drug interactions due to its metabolic pathway. The glucuronide conjugate plays a crucial role in the drug's elimination from the body, as it is more water-soluble than the parent compound, facilitating renal excretion.
Oxcarbazepine D-Glucuronide is formed through the metabolism of oxcarbazepine, which is rapidly converted into its active metabolite, monohydroxy derivative (MHD), primarily in the liver. MHD is then further metabolized via conjugation with glucuronic acid to form oxcarbazepine D-Glucuronide. This metabolic pathway highlights the importance of glucuronidation in pharmacokinetics and drug clearance.
Oxcarbazepine D-Glucuronide falls under the category of organic compounds, specifically classified as a glucuronide, which are compounds formed by the conjugation of glucuronic acid to another molecule. This classification is vital for understanding its chemical behavior and interactions within biological systems.
The synthesis of oxcarbazepine involves several key steps:
This method allows for high yields and purity, making it suitable for industrial production .
The molecular formula for oxcarbazepine D-Glucuronide is . The structure comprises a dibenzazepine core with a carboxamide group and glucuronic acid moiety attached through an ether linkage.
The presence of multiple functional groups contributes to its solubility and reactivity within biological systems .
Oxcarbazepine D-Glucuronide primarily participates in metabolic reactions within the liver:
These reactions are critical for detoxifying lipophilic compounds, allowing for their elimination from the body .
Oxcarbazepine D-Glucuronide itself does not exhibit significant pharmacological activity; rather, it serves as a metabolite that enhances the clearance of oxcarbazepine from systemic circulation. The mechanism involves:
These properties indicate that oxcarbazepine D-Glucuronide has favorable characteristics for absorption and elimination in biological systems .
Oxcarbazepine D-Glucuronide primarily serves as a marker for monitoring therapeutic levels of oxcarbazepine in clinical settings. Its quantification can aid in assessing patient adherence to therapy and optimizing dosing regimens.
Oxcarbazepine (OXC) undergoes extensive first-pass metabolism primarily via reduction to its pharmacologically active monohydroxy derivative (MHD, licarbazepine). This Phase I reaction is catalyzed by cytosolic arylketone reductases [1] [3]. Subsequently, glucuronidation constitutes the dominant elimination pathway for MHD, accounting for approximately 49% of the administered dose recovered in urine as glucuronide conjugates [1] [4]. The formation of Oxcarbazepine D-Glucuronide (MHD-Gluc) is a detoxification step that enhances water solubility, facilitating renal excretion. Notably, MHD-Gluc is biologically inactive, terminating the antiepileptic activity of the parent compound [4] [6].
Table 1: Metabolic Fate of Oxcarbazepine
Metabolic Reaction | Primary Enzyme(s) | Metabolite Formed | Excretion Pathway | Proportion of Dose |
---|---|---|---|---|
Reduction | Cytosolic reductases | 10-Hydroxycarbazepine (MHD) | Hepatic/Renal | ~80% |
Glucuronidation | UGT1A9, UGT2B7 | MHD-Glucuronide | Renal | ~45% |
Oxidation | CYP450s | Dihydroxy derivative (DHD) | Renal | ~4% |
UGT enzymes catalyze the covalent linkage of glucuronic acid (from UDP-glucuronic acid) to the 10-hydroxy group of MHD. Recombinant enzyme studies identify UGT1A9 and UGT2B7 as the principal isoforms responsible for MHD glucuronidation in humans [4] [7]. Kinetic analyses reveal:
Table 2: Human UGT Isoforms Catalyzing MHD Glucuronidation
UGT Isoform | Tissue Localization | Affinity (Km, μM) | Catalytic Efficiency (Vmax/Km) | Impact of Key Polymorphisms |
---|---|---|---|---|
UGT1A9 | Liver, Kidney | 142 ± 21 | 0.18 ± 0.03 | I399C>T: ↓ Activity, ↑ Treatment Failure [7] |
UGT2B7 | Liver, Extrahepatic | 890 ± 135 | 0.07 ± 0.01 | rs7439366: Alters Response [10] |
Table 3: Enzyme Kinetics of MHD Glucuronidation
Kinetic Parameter | UGT1A9 | UGT2B7 | Clinical Relevance |
---|---|---|---|
Km (μM) | 142 | 890 | UGT1A9 dominates at therapeutic MHD concentrations (10-35 mg/L) |
Vmax (pmol/min/mg) | 25.6 | 62.3 | UGT2B7 capacity higher at saturating concentrations |
Vmax/Km | 0.18 | 0.07 | UGT1A9 ~2.6x more efficient |
OXC metabolism exemplifies sequential Phase I (functionalization) and Phase II (conjugation) reactions:
Characteristic | Phase I (OXC → MHD) | Phase II (MHD → MHD-Gluc) |
---|---|---|
Reaction Type | Reduction | Glucuronidation |
Enzyme Class | Arylketone reductases | UDP-Glucuronosyltransferases |
Metabolite Activity | Pharmacologically active | Inactive |
Rate Limiting Step | Rapid (tmax ~1-2h) | Slower (governs t½ ~9h) |
Genetic Influence | Low | High (UGT polymorphisms) |
Drug Interaction Risk | Low | High (UGT inducers/inhibitors) |
UGT inducers (e.g., carbamazepine, phenytoin) significantly accelerate MHD-Gluc formation, reducing MHD plasma exposure by up to 29.3% and necessitating dose adjustments [1] [3].
Glucuronidation efficiency exhibits marked interspecies differences, impacting preclinical drug development:
Table 4: Species Differences in MHD Glucuronidation Efficiency
Species | Relative Glucuronidation Rate (%) | Dominant Metabolic Pathway | Relevance to Human PK Prediction |
---|---|---|---|
Human | 100 (Reference) | Glucuronidation | N/A |
Cynomolgus Monkey | 85-95 | Glucuronidation | High |
Mouse | ~35 | Oxidation | Low |
Rat | ~30 | Oxidation | Low |
Dog | <5 | Oxidation | Very Low |
Table 5: Impact of Genetic Polymorphisms on MHD-Glucuronide Formation
Gene | Polymorphism | Functional Effect | Clinical Impact | Evidence Level |
---|---|---|---|---|
UGT1A9 | I399C>T (rs2741049) | ↓ Enzyme activity & MHD-Gluc formation | ↓ MHD plasma levels, ↑ treatment failure [7] | Clinical cohort |
UGT2B7 | rs7439366 | Altered enzyme function | Association with OXC response variability [10] | Clinical cohort |
ABCB1 | rs1045642 | Altered transporter function | Affects MHD brain penetration & response [10] | Clinical cohort |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: